3-m-Tolylisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14(12)16(18)17-15/h2-10H,1H3,(H,17,18) |
InChI Key |
QXVKMYXMTRWXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 M Tolylisoquinolin 1 2h One and Its Analogues
Classical and Established Approaches to Isoquinolinone Synthesis
Traditional methods for constructing the isoquinoline (B145761) core have been foundational in heterocyclic chemistry. While often requiring harsh conditions, these reactions have been instrumental in accessing a wide range of isoquinoline derivatives and have been adapted for the synthesis of isoquinolinones.
Cyclization Reactions (e.g., Bischler–Napieralski, Pictet–Spengler, Pomeranz–Fritsch)
Named reactions form the bedrock of isoquinoline synthesis, relying on intramolecular cyclization of appropriately substituted precursors.
The Bischler–Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines or isoquinolinones. nrochemistry.comwikipedia.orgorganicreactions.org The reaction involves the cyclodehydration of a β-arylethylamide in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.orgorganic-chemistry.org For the synthesis of a 3-substituted isoquinolinone like 3-m-Tolylisoquinolin-1(2H)-one, the corresponding β-phenylethylamide precursor would be required. The reaction is most effective when the aromatic ring contains electron-donating groups. nrochemistry.com Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org
The Pictet–Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.org This reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org While it typically yields tetrahydroisoquinolines, modifications and subsequent oxidation steps can lead to the isoquinolinone scaffold. name-reaction.comresearchgate.net The reaction conditions are generally milder than the Bischler-Napieralski reaction, especially for electron-rich aromatic rings. wikipedia.org
The Pomeranz–Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.comorganicreactions.orgchemistry-reaction.comwikipedia.org While this method directly yields the aromatic isoquinoline ring, variations in the starting materials and reaction conditions can be adapted for the synthesis of isoquinolinone analogues. The reaction offers the possibility of preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org
| Reaction Name | Key Precursors | Typical Product | Key Features |
|---|---|---|---|
| Bischler–Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | Requires strong dehydrating acids (e.g., POCl₃, P₂O₅). wikipedia.org |
| Pictet–Spengler | β-arylethylamine + Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed condensation and cyclization. wikipedia.org |
| Pomeranz–Fritsch | Benzaldehyde + 2,2-Dialkoxyethylamine | Isoquinoline | Acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org |
Multicomponent Reactions (MCRs) for Isoquinolinone Scaffolds
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. beilstein-journals.org For the synthesis of isoquinolinone frameworks, MCRs provide a powerful tool for generating molecular diversity. One such approach involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which can be followed by subsequent intramolecular transformations to build the desired heterocyclic system. researchgate.net For instance, a GBB reaction adduct can be further modified through N-acylation and an intramolecular Diels-Alder (IMDA) reaction, followed by dehydrative aromatization to yield complex fused isoquinolinones. beilstein-journals.orgresearchgate.net These strategies allow for the rapid construction of intricate molecular architectures from simple starting materials in a convergent manner.
Modern and Catalytic Synthetic Strategies for this compound Derivatives
Recent advances in organic synthesis have introduced more efficient, selective, and sustainable methods for constructing isoquinolinone cores. These modern strategies often rely on catalysis to overcome the limitations of classical approaches.
Transition-Metal-Catalyzed Synthesis (e.g., Palladium, Copper, Rhodium-mediated annulations)
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolinones. These methods often proceed via C-H bond activation, offering novel and highly efficient bond-forming strategies.
Palladium-catalyzed reactions are prominent in this area. One powerful strategy involves the palladium-catalyzed α-arylation of enolates with an ortho-functionalized aryl halide. nih.govnih.gov The resulting 1,5-dicarbonyl-type intermediate can then be cyclized with a source of ammonia (B1221849) to furnish the isoquinoline ring. nih.gov This regioselective route is versatile and tolerates a wide range of substituents, enabling access to both electron-rich and electron-deficient isoquinolinone skeletons. nih.govnih.gov
Copper-catalyzed reactions also provide a valuable pathway. For example, a copper-catalyzed α-arylation of ketones with 2-iodobenzamide, followed by an intramolecular C-N bond cyclization, can produce isoquinolin-1(2H)-one derivatives. researchgate.net This sequential two-step reaction can be performed in a single pot, often enhanced by green energy sources like ultrasound. researchgate.net
Rhodium-catalyzed annulation reactions have emerged as a particularly effective method for isoquinolinone synthesis. acs.orgorganic-chemistry.org These reactions often utilize the C-H/N-H dual activation of benzamide (B126) derivatives and their annulation with alkynes. acs.org Rhodium(III) catalysts are frequently employed for the [4+2] cycloaddition of benzamides with various coupling partners. organic-chemistry.org For instance, the reaction of N-methoxybenzamides with vinylene carbonate, acting as an acetylene (B1199291) surrogate, can produce 3,4-unsubstituted isoquinolones under mild conditions. chemistryviews.org Another innovative rhodium(I)-catalyzed approach involves the intermolecular cyclization between benzocyclobutenols and isocyanates, which proceeds through a selective C-C bond cleavage to form the isoquinolin-1(2H)-one core. acs.orgorganic-chemistry.org
| Catalyst Metal | Reaction Type | Key Transformation | Reference Example |
|---|---|---|---|
| Palladium | α-Arylation / Cyclization | Coupling of an enolate with an ortho-functionalized aryl halide. nih.gov | Synthesis of polysubstituted isoquinolines from ketones and aryl halides. nih.gov |
| Copper | α-Arylation / Cyclization | Sequential reaction of ketones with 2-iodobenzamide. researchgate.net | Ultrasound-assisted one-pot synthesis of isoquinolin-1(2H)-ones. researchgate.net |
| Rhodium | C-H Activation / Annulation | Oxidative annulation of benzamides with alkynes. acs.org | Cyclization of benzocyclobutenols with isocyanates via C-C bond cleavage. organic-chemistry.org |
Organocatalytic and Photochemical Approaches
In the quest for more sustainable and metal-free synthetic methods, organocatalysis and photochemistry have gained significant traction.
Organocatalytic methods utilize small organic molecules to catalyze reactions, offering an environmentally friendly alternative to metal catalysts. rsc.org An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed using a quinine-based squaramide catalyst. nih.gov This process proceeds through an aza-Henry/hemiaminalization/oxidation sequence, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.gov
Photochemical synthesis leverages light energy to drive chemical reactions, often under mild conditions. nsf.govnih.gov Efficient protocols for synthesizing isoquinolinone derivatives have been developed using photocatalysis. nsf.govacs.org For example, a photochemical decarboxylative radical addition/cyclization strategy using inexpensive aromatic ketone photocatalysts can be employed to synthesize complex imidazo-isoquinolinone derivatives. nsf.govacs.org Another approach involves a controlled radical cyclization cascade of o-alkynylated benzamides, initiated by metal-free photoredox catalysis, to yield isoquinoline-1,3,4(2H)-triones. nih.gov
Green Chemistry Principles and Sustainable Synthesis of Isoquinolinones
The principles of green chemistry are increasingly being integrated into the synthesis of isoquinolinones to reduce environmental impact. rsc.orgrsc.org Traditional methods often rely on harsh conditions, toxic solvents, and expensive reagents, raising environmental and economic concerns. rsc.org
Modern sustainable approaches focus on the use of benign solvents, such as biomass-derived ethanol (B145695), and recyclable catalytic systems. chemistryviews.orgrsc.org For example, a rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed that operates in ethanol at room temperature, eliminating the need for stoichiometric external oxidants. chemistryviews.org Similarly, using polyethylene (B3416737) glycol (PEG-400) as a biodegradable and recyclable solvent with a ruthenium(II) catalyst provides a green pathway for isoquinoline synthesis. niscpr.res.in
Energy-efficient techniques like microwave irradiation and ultrasound are also being employed. researchgate.netrsc.org Ultrasound-assisted synthesis, for instance, can promote reactions under milder conditions, reduce energy consumption, and minimize side reactions, making the processes more environmentally friendly. researchgate.net These green methodologies are crucial for developing sustainable manufacturing processes for valuable chemical entities like this compound.
Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives
The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) are paramount in the synthesis of complex organic molecules like this compound and its derivatives. Various synthetic strategies have been developed to address these challenges, with metal-catalyzed reactions and multicomponent reactions being particularly prominent.
Regioselectivity:
The regioselective synthesis of 3-arylisoquinolin-1(2H)-ones can be challenging, as competing reaction pathways can lead to mixtures of isomers. Transition-metal-catalyzed annulation reactions have emerged as a powerful tool for controlling regioselectivity. For instance, the Rh(III)-catalyzed [4+2] annulation of N-(pivaloyloxy)benzamides with unsymmetrical internal acetylenes can provide access to functionalized isoquinolones. However, the regiochemical outcome is highly dependent on the electronic properties of the substituents on the acetylene. In the synthesis of related isoquinolone-containing α-amino acid derivatives, it was observed that the presence of an electron-withdrawing nitro group in the para-position of the aryl substituent on the acetylene component led to a mixture of regioisomers. This lack of selectivity is attributed to a change in the polarity of the triple bond, highlighting the delicate electronic balance required for high regioselectivity.
Palladium-catalyzed C–H activation and annulation strategies also offer a route to isoquinolinones with high regioselectivity. For example, the reaction of N-methoxybenzamides with 2,3-allenoic acid esters has been shown to produce 3,4-dihydroisoquinolin-1(2H)-ones as a single regioisomer. While not directly applied to the synthesis of this compound, these methods underscore the potential of directing group-assisted C-H activation to control the regiochemical outcome of the cyclization.
Stereoselectivity:
For the synthesis of the corresponding 3,4-dihydro derivatives of this compound, which possess stereocenters at the C3 and C4 positions, controlling the stereochemistry is crucial. The Castagnoli-Cushman reaction, a multicomponent reaction between a homophthalic anhydride, an amine, and an aldehyde, is a widely used method for the diastereoselective synthesis of 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-ones. This reaction typically proceeds with high diastereoselectivity, favoring the formation of the trans isomer. The reaction mechanism is believed to involve the formation of an amide-acid intermediate, which then reacts with the aldehyde in a Mannich-like fashion to form the lactam ring. The stereochemical outcome is established during this cyclization step. While the reaction is often highly diastereoselective, the development of enantioselective variants remains an active area of research.
A streamlined protocol for the trans-diastereoselective introduction of an aryl substituent at the 4-position of a 1,4-dihydroisoquinolin-3(2H)-one scaffold has also been reported. beilstein-journals.org This method involves a direct Regitz diazo transfer onto a 3(2H)-isoquinolone followed by a triflic acid-promoted arylation. beilstein-journals.org
The table below summarizes key aspects of regioselective and stereoselective syntheses relevant to the this compound core.
| Reaction Type | Key Features | Selectivity | Relevant Findings |
| Rh(III)-catalyzed [4+2] Annulation | Annulation of benzamides and acetylenes | Regioselective | Electronic effects of substituents on the acetylene are critical for controlling regioselectivity. Electron-withdrawing groups can lead to mixtures of isomers. |
| Pd-catalyzed C-H Annulation | Reaction of N-methoxybenzamides and allenes | Highly Regioselective | Affords 3,4-dihydroisoquinolin-1(2H)-ones as single regioisomers. |
| Castagnoli-Cushman Reaction | Multicomponent reaction of homophthalic anhydride, amine, and aldehyde | Highly Diastereoselective (trans) | A robust method for the synthesis of 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-ones. nih.gov |
| Regitz Diazo Transfer / Arylation | Two-step protocol for C4-arylation | trans-Diastereoselective | Provides access to 1,2,4-trisubstituted 1,4-dihydroisoquinolin-3(2H)-ones. beilstein-journals.org |
Derivatization Strategies on the this compound Core
Following the successful synthesis of the this compound core, various derivatization strategies can be employed to generate a library of analogues for further investigation. These modifications can be broadly categorized into functionalization of the isoquinolinone nitrogen, and derivatization of the aromatic rings.
N-Functionalization:
The nitrogen atom of the isoquinolinone lactam is a common site for derivatization. N-alkylation can be achieved under basic conditions using various alkylating agents. For the related quinolin-2(1H)-one system, alkylation with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of a base such as potassium carbonate in DMF has been shown to yield a mixture of N- and O-alkylated products, with N-alkylation being the major pathway in many cases. The regioselectivity of this alkylation can be influenced by steric effects of substituents on the quinolinone ring.
C-H Functionalization and Cross-Coupling Reactions:
Direct C-H functionalization of the isoquinolinone core or the pendant tolyl group represents an atom-economical approach to introduce further diversity. While specific examples for this compound are not extensively documented, methodologies developed for related heterocyclic systems can be considered. For instance, direct C-H arylation, alkylation, and vinylation of quinoxalin-2(1H)-ones at the C3 position have been successfully demonstrated under various conditions, including metal-free and photocatalytic methods. These reactions often proceed via radical intermediates.
Furthermore, the introduction of functional groups that can participate in cross-coupling reactions is a powerful strategy. For example, if the this compound core is synthesized with a halogen substituent on one of the aromatic rings, this position can be further elaborated through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups.
The following table outlines potential derivatization strategies for the this compound core based on methodologies applied to related structures.
| Derivatization Strategy | Position | Reagents and Conditions | Expected Outcome |
| N-Alkylation | N2 | Alkyl halide, Base (e.g., K2CO3), DMF | Introduction of an alkyl group on the lactam nitrogen. |
| C-H Arylation | Aromatic Rings | Arylating agent, Catalyst (e.g., Pd, Cu) or photoredox catalyst | Introduction of an additional aryl group. |
| C-H Vinylation | Aromatic Rings | Alkene, Oxidant (e.g., (NH4)2S2O8) | Introduction of a vinyl group. frontiersin.org |
| Halogenation | Aromatic Rings | Halogenating agent (e.g., NBS, NCS) | Introduction of a halogen atom for further cross-coupling reactions. |
| Cross-Coupling (e.g., Suzuki) | Halogenated Aromatic Ring | Arylboronic acid, Pd catalyst, Base | Formation of a biaryl linkage. |
Chemical Reactivity and Mechanistic Transformations of 3 M Tolylisoquinolin 1 2h One
Electrophilic and Nucleophilic Substitution Reactions on the Isoquinolinone and Tolyl Moieties
The reactivity of 3-m-Tolylisoquinolin-1(2H)-one towards electrophilic and nucleophilic attack is dictated by the electronic properties of its bicyclic core and the pendant tolyl substituent. The isoquinolinone ring is generally electron-deficient due to the influence of the carbonyl group, which deactivates it towards electrophilic aromatic substitution. Conversely, the tolyl group, with its activating methyl substituent, is more susceptible to electrophilic attack.
Electrophilic Aromatic Substitution:
Electrophilic substitution on the isoquinolinone nucleus is expected to be challenging due to the deactivating effect of the lactam functionality. When such reactions do occur, they are likely to be directed to the 5- and 7-positions of the benzo portion of the isoquinolinone ring, guided by the resonance effects of the nitrogen atom. In contrast, the tolyl ring is activated towards electrophilic substitution. The methyl group is an ortho-, para-director, meaning that electrophiles will preferentially add to the positions ortho and para to the methyl group.
| Reaction Type | Reagent | Expected Product(s) on Tolyl Moiety |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-m-tolylisoquinolin-1(2H)-one and 4-Nitro-3-m-tolylisoquinolin-1(2H)-one |
| Halogenation | Br₂/FeBr₃ | 2-Bromo-3-m-tolylisoquinolin-1(2H)-one and 4-Bromo-3-m-tolylisoquinolin-1(2H)-one |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-3-m-tolylisoquinolin-1(2H)-one and 4-Acyl-3-m-tolylisoquinolin-1(2H)-one |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the isoquinolinone ring is generally unfavorable unless the ring is activated by strongly electron-withdrawing groups. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. For this compound, nucleophilic attack would be more likely if a good leaving group, such as a halide, were present on the isoquinolinone ring, particularly at positions activated by electron-withdrawing substituents. The tolyl ring is not expected to undergo nucleophilic aromatic substitution under normal conditions.
Annulation and Ring-Forming Reactions Involving this compound
While specific examples of annulation reactions starting from this compound are not extensively documented, the isoquinolinone scaffold can participate in ring-forming reactions. For instance, transition metal-catalyzed reactions, such as those employing rhodium(III), have been utilized to construct the related 3,4-dihydroisoquinolin-1(2H)-one core through C-H activation and annulation of benzamides with unsaturated partners. These methodologies suggest that the existing isoquinolinone core of this compound could potentially undergo further annulation at various positions, provided suitable functionalization.
Oxidation and Reduction Pathways of the Isoquinolinone Core
The isoquinolinone core of this compound can undergo both oxidation and reduction, leading to a variety of related heterocyclic systems.
Oxidation:
Oxidation of the isoquinolinone ring can lead to the formation of phthalonimides or other oxidized species, depending on the reaction conditions and the oxidizing agent employed. The benzylic positions of the tolyl group are also susceptible to oxidation, potentially yielding carboxylic acid or alcohol functionalities.
Reduction:
The lactam functionality of the isoquinolinone core can be reduced to the corresponding cyclic amine, yielding a tetrahydroisoquinoline derivative. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). The aromatic rings are generally resistant to reduction under these conditions, but catalytic hydrogenation at high pressure and temperature can reduce the aromatic system.
| Reaction Type | Reagent | Product |
| Lactam Reduction | LiAlH₄ | 3-m-Tolyl-1,2,3,4-tetrahydroisoquinoline |
| Catalytic Hydrogenation | H₂, Pd/C (harsh conditions) | 3-(m-Tolyl)decahydroisoquinoline |
Functional Group Interconversions and Derivatization at Peripheral Positions
The peripheral positions of this compound offer opportunities for a range of functional group interconversions and derivatizations.
N-Alkylation and N-Arylation:
The nitrogen atom of the lactam can be deprotonated with a suitable base, such as sodium hydride, to form an amide anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted isoquinolinones.
Modification of the Tolyl Group:
The methyl group on the tolyl substituent can be a site for various transformations. For example, free-radical halogenation can introduce a halogen, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Oxidation of the methyl group, as mentioned earlier, can lead to a carboxylic acid, which can then be converted into esters, amides, or other carboxylic acid derivatives.
A study on the synthesis of 3-aryl-5-substituted-isoquinolin-1-ones demonstrated a synthetic route that could be adapted for derivatization. This involved the deprotonation of 3-substituted-N,N,2-trimethylbenzamides and subsequent reaction with a benzonitrile. bath.ac.uk This approach highlights the possibility of introducing substituents at the 5-position of the isoquinolinone ring.
| Reaction | Reagent(s) | Product Type |
| N-Alkylation | 1. NaH; 2. R-X | 2-Alkyl-3-m-tolylisoquinolin-1(2H)-one |
| N-Arylation | 1. NaH; 2. Ar-X (with catalyst) | 2-Aryl-3-m-tolylisoquinolin-1(2H)-one |
| Methyl Group Halogenation | NBS, light | 3-(3-(Bromomethyl)phenyl)isoquinolin-1(2H)-one |
| Methyl Group Oxidation | KMnO₄ | 3-(1-Oxo-1,2-dihydroisoquinolin-3-yl)benzoic acid |
Theoretical and Computational Studies of 3 M Tolylisoquinolin 1 2h One and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and energy. For the isoquinoline (B145761) scaffold, DFT calculations using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been effectively employed to study its derivatives. acs.orgtandfonline.comnih.gov These calculations yield optimized molecular geometries, vibrational frequencies, and electronic properties that often show excellent agreement with experimental data. nih.govmdpi.com
The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. wikipedia.org
For isoquinoline derivatives, DFT calculations have been used to determine these orbital energies and analyze how different substituents affect the electronic properties. acs.orgnih.gov For instance, studies on related quinolinone and isoquinoline structures show that electron-donating or withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and optical properties. acs.org This analysis is crucial for designing molecules with specific electronic characteristics.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Isoquinoline | -5.581 | 1.801 | 3.78 | tandfonline.com |
| MPBIR (Isoquinoline Chromophore) | -5.762 | -1.938 | 3.824 | researchgate.net |
| MPBID4 (Isoquinoline Chromophore) | -6.225 | -3.146 | 3.079 | researchgate.net |
The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis involves identifying the most stable arrangement of atoms (i.e., the lowest energy conformer). Quantum chemical methods are used to calculate the potential energy surface of a molecule, revealing its stable conformers and the energy barriers between them. For complex ring systems like isoquinolines, steric interactions between substituents can significantly influence the preferred conformation. nih.gov Studies on related systems have used NMR methods complemented by X-ray crystallography to analyze conformational states in solution and solid phases, revealing preferences for specific chair, boat, or distorted geometries. nih.gov Computationally, these stable structures are found by performing geometry optimization, which locates the minimum energy structure on the potential energy surface.
Computational methods can accurately predict various spectroscopic properties, serving as a powerful tool for structure elucidation and interpretation of experimental data. unibo.it
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. mdpi.com Calculations on quinoline (B57606) and its derivatives have shown a strong linear correlation between the computed and experimental chemical shifts, aiding in the correct assignment of complex spectra. mdpi.comresearchgate.net
IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) spectrum. nih.gov These calculated frequencies, when properly scaled to account for anharmonicity and basis set limitations, typically show good agreement with experimental FT-IR spectra, allowing for a detailed assignment of vibrational modes. nih.govmdpi.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. nih.gov This analysis provides information on the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π→π*), which are related to the HOMO-LUMO gap. acs.orgnih.gov
Molecular Docking and Ligand-Target Interaction Modeling (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the mechanism of action at a molecular level. nih.govmdpi.com For isoquinoline derivatives, which are known to interact with various biological targets like kinases and enzymes, docking studies are essential for understanding their structure-activity relationships (SAR). nih.govjapsonline.com
Docking simulations place the ligand (e.g., an isoquinolinone derivative) into the active site of a receptor and score the different poses based on binding affinity. semanticscholar.org This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues. nih.gov For example, docking studies on isoquinolone derivatives as JNK1 inhibitors have helped to explore the specific interactions between the ligand and the target protein. ccspublishing.org.cn Similarly, docking of isoquinoline derivatives into the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP) revealed that the inhibitor could form crucial hydrogen bonds and coordinate with a zinc ion, explaining its inhibitory activity. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Binding Events
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the study of the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.
For isoquinolinone-based inhibitors, MD simulations are used to validate docking results and assess the stability of the predicted binding poses. researchgate.netmdpi.com By running simulations for nanoseconds, researchers can observe how the ligand-protein complex behaves in a more realistic, solvated environment. nih.govmdpi.com Key metrics, such as the root-mean-square deviation (RMSD) of the protein and ligand, are monitored to ensure the complex remains stable throughout the simulation. mdpi.com These simulations can reveal important dynamic interactions and conformational changes that are critical for binding but not captured by static docking. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Theoretical Models)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. japsonline.comnih.gov These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. ccspublishing.org.cn
For isoquinolone and isoquinoline derivatives, several 3D-QSAR studies have been successfully conducted using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. nih.gov For a series of isoquinolone derivatives acting as JNK1 inhibitors, Holographic QSAR (HQSAR) and Topomer CoMFA models were developed that showed good stability and predictive ability. ccspublishing.org.cn The statistical quality of these models is assessed using parameters like the cross-validation correlation coefficient (q²) and the non-cross-validation correlation coefficient (r²).
| Derivative Series | Target | QSAR Method | q² | r² | Reference |
|---|---|---|---|---|---|
| Isoquinolone derivatives (39) | JNK1 | HQSAR | 0.826 | 0.987 | ccspublishing.org.cn |
| Isoquinolone derivatives (39) | JNK1 | Topomer CoMFA | 0.696 | 0.935 | ccspublishing.org.cn |
| Pyrimido-isoquinolin-quinones (44) | Anti-MRSA | CoMFA | - | 0.938 | nih.gov |
| Pyrimido-isoquinolin-quinones (44) | Anti-MRSA | CoMSIA | - | 0.895 | nih.gov |
| Quinazolinone derivatives (series) | MMP-13 | CoMFA | 0.646 | 0.992 | nih.gov |
| Quinazolinone derivatives (series) | MMP-13 | CoMSIA | 0.704 | 0.992 | nih.gov |
Reaction Mechanism Elucidation using Computational Tools
The elucidation of reaction mechanisms for the synthesis of complex heterocyclic compounds like 3-m-Tolylisoquinolin-1(2H)-one and its derivatives has been significantly advanced through the use of computational tools. Density Functional Theory (DFT) has emerged as a powerful method for investigating the intricate details of reaction pathways, offering insights that are often difficult to obtain through experimental means alone. nih.govchemrxiv.orgchemrxiv.org These computational studies provide a molecular-level understanding of the reaction, including the identification of transition states, intermediates, and the calculation of activation energies, which collectively help in rationalizing the observed regioselectivity and stereoselectivity of the reaction.
Computational investigations into the formation of related heterocyclic systems often explore different potential mechanistic pathways, such as concerted or stepwise processes. chemrxiv.orgchemrxiv.orgmdpi.com For instance, in cycloaddition reactions, a common route for the synthesis of heterocyclic cores, DFT calculations can distinguish between a one-step (3+2) cycloaddition and a two-step (4+3) cycloaddition mechanism. chemrxiv.orgchemrxiv.org The calculated energy profiles for these pathways allow researchers to predict the most favorable route. The preference for a particular mechanism is typically determined by the activation energy barriers; the pathway with the lowest activation energy is considered the most probable.
Key parameters derived from these computational studies include Gibbs free energies of activation (ΔG‡) and reaction energies (ΔG). These values are crucial for constructing a detailed energy profile of the reaction. The structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations. nih.gov The analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also provide insights into the reactivity and the nature of the electronic interactions during the reaction. nih.gov
For the synthesis of 3-arylisoquinolin-1-ones, computational modeling can be used to rationalize the structure-activity relationships (SARs) observed experimentally. bath.ac.uk For example, modeling can explain why certain substituents at specific positions on the aryl ring enhance or diminish the compound's activity by analyzing their steric and electronic effects on the binding to a target protein. bath.ac.uk
While specific computational studies on the reaction mechanism for the formation of this compound are not extensively documented in the literature, the principles from studies on analogous systems can be applied. A hypothetical reaction mechanism elucidation for a key step in its synthesis, for instance, a palladium-catalyzed Suzuki-Miyaura coupling to introduce the m-tolyl group, would involve the computational analysis of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. DFT calculations would be employed to determine the geometries and energies of the intermediates and transition states for each step.
Below are illustrative data tables that represent the type of information generated from such computational studies on a hypothetical reaction pathway.
Table 1: Calculated Activation Energies for a Hypothetical Rate-Determining Step
| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
| B3LYP | 6-311G(d,p) | PCM (Toluene) | 22.5 |
| M06-2X | def2-TZVP | SMD (DMF) | 21.8 |
| ωB97X-D | 6-311+G(d,p) | IEFPCM (Dioxane) | 23.1 |
Table 2: Relative Energies of Intermediates in a Postulated Reaction Pathway
| Intermediate | B3LYP/6-311G(d,p) Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactant Complex | -1234.5678 | 0.0 |
| Oxidative Addition Product | -1234.5592 | 5.4 |
| Transmetalation Intermediate | -1234.5711 | -2.1 |
| Reductive Elimination Precursor | -1234.5655 | 1.4 |
Advanced Analytical Characterization of 3 M Tolylisoquinolin 1 2h One Excluding Basic Compound Identification
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For 3-m-Tolylisoquinolin-1(2H)-one (Molecular Formula: C₁₆H₁₃NO), techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide mass accuracy typically within 5 ppm. This allows for the unambiguous confirmation of its elemental formula by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, with the theoretically calculated value. miami.eduimrpress.com
In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's fragmentation pathways. researchgate.net By subjecting the precursor ion to collision-induced dissociation, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. For this compound, key fragmentation events would likely include the loss of a carbonyl group (CO), cleavage of the bond linking the tolyl group to the isoquinolinone core, and further fragmentation of the heterocyclic ring system. This detailed analysis helps confirm the connectivity of the atoms within the molecule.
Table 1: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z (Example) |
|---|---|---|
| [M+H]⁺ | 236.1070 | 236.1072 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. mdpi.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the aromatic protons on both the isoquinolinone core and the tolyl substituent, a singlet for the methyl group, a vinyl proton signal, and a broad singlet for the N-H proton. mdpi.commagritek.com
¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. Key resonances include the characteristic downfield signal for the amide carbonyl carbon (around 160-170 ppm), multiple signals in the aromatic region (110-150 ppm), and an upfield signal for the methyl carbon. mdpi.commdpi.com
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments. nih.govclockss.org
COSY: Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the aromatic rings.
HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the tolyl group and the isoquinolinone core. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~163 |
| Aromatic CH | 7.0 - 8.2 | 115 - 140 |
| Vinyl CH | ~6.5 | ~110 |
| N-H | ~11.0 (broad) | - |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles. For this compound, crystallographic analysis would confirm the planarity of the isoquinolinone ring system and determine the dihedral angle between this core and the appended tolyl ring. nih.govresearchgate.net
Furthermore, X-ray crystallography reveals the packing of molecules within the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov The N-H and C=O groups of the isoquinolinone core are capable of forming hydrogen-bonded dimers or chains, which would significantly influence the crystal packing and physical properties of the compound. mdpi.com
Table 3: Typical Crystallographic Data Obtainable for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N) |
| Bond Angles | Angles between three connected atoms |
| Torsion Angles | Dihedral angle between the isoquinolinone and tolyl rings |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.
For this compound, the IR spectrum would prominently feature a strong absorption band for the amide C=O stretching vibration. rsc.org Other key bands include the N-H stretch, C-H stretches from the aromatic and methyl groups, and C=C stretching vibrations within the aromatic rings. mdpi.com This analysis provides a rapid and effective confirmation of the compound's key functional moieties.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
| C=O (Amide I) | Stretch | 1650 - 1680 |
UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch The spectrum is a function of the compound's conjugated π-electron system. This compound, with its extended aromatic system, is expected to exhibit distinct absorption maxima (λ_max) corresponding to π→π* and potentially n→π* electronic transitions. researchgate.net
The position and intensity of these absorption bands are characteristic of the chromophore and can be used for qualitative identification. Moreover, according to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing UV-Vis spectroscopy to be employed as a simple method for purity assessment and quantification against a known standard.
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Typical λ_max Range (nm) | Description |
|---|---|---|
| π→π* | 250 - 350 | High-intensity transitions within the conjugated aromatic system |
Chromatographic Methods (HPLC, GC) for Purity Evaluation and Quantitative Analysis
Chromatographic techniques are essential for separating a compound from impurities and for performing accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be used for purity analysis, although the relatively low volatility and high melting point of this compound might require high temperatures or derivatization to prevent thermal decomposition and improve peak shape.
For quantitative analysis by either HPLC or GC, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. sigmaaldrich.com This allows for the precise determination of the amount of this compound in an unknown sample.
Table 6: Typical Chromatographic Conditions for Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water Gradient | UV-Vis (PDA) |
Emerging Applications and Material Science Relevance of 3 M Tolylisoquinolin 1 2h One and Analogues
Potential in Luminescent Materials and Optoelectronic Devices (e.g., OLEDs)
The isoquinoline (B145761) nucleus is a well-established chromophore, and its derivatives are increasingly being investigated for their luminescent properties. These compounds often exhibit strong fluorescence in solution and in the solid state, making them attractive candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The luminescent characteristics can be fine-tuned by introducing various substituents onto the isoquinoline core. For instance, the introduction of an aryl group, such as the m-tolyl group in 3-m-Tolylisoquinolin-1(2H)-one, can influence the electronic properties and, consequently, the emission wavelength and quantum yield of the molecule.
Research into isoquinoline-based materials has demonstrated their potential as emitters in OLEDs. For example, iridium(III) complexes incorporating isoquinoline-based ligands have been successfully employed in the emissive layer of OLEDs, exhibiting high quantum efficiencies. researchgate.net The design of novel isoquinoline derivatives focuses on achieving emissions across the visible spectrum, from blue to red, by strategic molecular engineering. The twisted molecular conformations of some 1,7/8-substituted isoquinolines contribute to their dual-state emission properties. rsc.org Furthermore, the phenomenon of aggregation-induced emission (AIE) has been observed in certain isoquinoline derivatives, where the restriction of intramolecular rotation in the aggregated state leads to enhanced fluorescence, a desirable property for solid-state lighting applications. acs.org
Table 1: Photophysical Properties of Selected Isoquinoline Derivatives
| Compound/Complex | Emission Color | Application | Reference |
| Iridium(III) complexes with isoquinoline ligands | Orange, Red, Near-Infrared | Solution-processed OLEDs | researchgate.net |
| 1,7/8-substituted isoquinolines | Varies (stimuli-responsive) | Solid-state fluorescence | rsc.org |
| Isoquinoline derivatives with malononitrile | Varies (mechanofluorochromic) | AIE materials | acs.org |
| Isoquinoline-nucleated polycyclic aromatics | Blue | Organic light-emitting devices | researchgate.net |
Role in Sensor Technologies and Molecular Recognition Systems
The ability of the isoquinoline scaffold to participate in various non-covalent interactions, coupled with its fluorescent nature, makes it an excellent platform for the development of chemical sensors. These sensors can operate via mechanisms such as fluorescence quenching or enhancement upon binding with a target analyte. The nitrogen and oxygen atoms in the isoquinolin-1(2H)-one core can act as binding sites for metal ions and other species.
For example, isoquinoline-based Eu(III) luminescent probes have been developed for the sensing of citrate (B86180) in complex biological matrices. rsc.org The interaction between the isoquinoline derivative and the analyte modulates the luminescent properties of the lanthanide ion, allowing for sensitive detection. Similarly, spiropyran-isoquinoline dyads have been designed as dual chemosensors for the detection of specific metal ions like Co(II) and In(III). researchgate.net The design of these molecular recognition systems often involves creating a specific binding pocket or cavity that is complementary to the target analyte in terms of size, shape, and electronic properties.
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orgbbau.ac.in The isoquinoline scaffold can be a valuable building block in the construction of complex supramolecular architectures. The planar structure of the isoquinoline ring system allows for π-π stacking interactions, while the presence of heteroatoms facilitates hydrogen bonding and metal coordination. These interactions can drive the self-assembly of isoquinolinone derivatives into well-defined nanostructures, such as nanofibers, vesicles, and gels.
The principles of molecular self-assembly are crucial in many biological processes and are increasingly being harnessed for the development of advanced materials. nih.gov By modifying the substituents on the this compound core, it is possible to program the molecule to self-assemble in a specific manner. This can lead to the formation of materials with tailored properties for applications in areas such as drug delivery, tissue engineering, and catalysis. The study of these self-assembly processes provides fundamental insights into the relationship between molecular structure and macroscopic properties.
Use as Precursors or Building Blocks in Polymer Science and Advanced Materials
The isoquinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. rsc.orgrsc.orgnih.gov This concept is also extending into materials science, where isoquinoline derivatives are being utilized as versatile building blocks for the synthesis of functional polymers and advanced materials. researchgate.netossila.com The reactivity of the isoquinoline core allows for its incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting material.
For instance, isoquinoline-containing polymers may exhibit enhanced thermal stability, specific photophysical properties, or the ability to coordinate with metal ions. The use of monomers derived from isoquinolinones in polymerization reactions can lead to the creation of novel materials with applications in electronics, photonics, and separation technologies. dtic.miltechnochemical.comresearchgate.net The ability to synthesize a wide variety of functionalized isoquinoline derivatives makes them attractive targets for the development of tailor-made polymers with precisely controlled structures and functions. nih.gov
Development as Chemical Probes for Biological Systems (Non-Clinical)
Chemical probes are small molecules used to study and manipulate biological systems. The inherent fluorescence of many isoquinoline derivatives makes them suitable for use as fluorescent probes in cellular imaging and biochemical assays. nih.gov These probes can be designed to selectively target specific biomolecules, such as proteins or nucleic acids, allowing for the visualization of their localization and dynamics within living cells.
For example, isoquinoline alkaloids have been screened for their ability to act as blockers of voltage-gated sodium channels using voltage-sensitive fluorescent probes. nih.gov Furthermore, isoquinolinone-naphthoquinone hybrids have been developed as potent inhibitors of PARP-1, an important enzyme involved in DNA repair, and can be used as chemical probes to study its function. acs.org The development of such probes based on the this compound scaffold could provide valuable tools for fundamental biological research, helping to elucidate complex cellular processes.
Future Research Directions and Challenges in the Chemistry of 3 M Tolylisoquinolin 1 2h One
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of substituted isoquinolinones has historically presented considerable challenges, often requiring multi-step procedures and harsh conditions. mdpi.com While classical methods like the Pomeranz–Fritsch and Bischler–Napieralski reactions have been foundational, modern research is focused on developing more atom-economical, efficient, and environmentally friendly strategies. nih.gov Future efforts concerning 3-m-Tolylisoquinolin-1(2H)-one should prioritize these advanced methodologies.
Transition-metal-catalyzed C-H activation and annulation has emerged as a powerful tool for constructing the isoquinolinone core from simple, monofunctionalized arenes. mdpi.com Catalysts based on rhodium (Rh), palladium (Pd), and cobalt (Co) have been successfully employed to couple benzamides with various alkynes or their equivalents. organic-chemistry.org For instance, a Rh(III)-catalyzed C-H activation/annulation of a benzamide (B126) with an appropriate alkyne precursor would be a direct route to the 3-aryl isoquinolinone core. A significant challenge lies in achieving high regioselectivity, especially with unsymmetrical alkynes.
To address the cost and potential toxicity of heavy metals, metal-free synthetic routes are a highly desirable future direction. Methods using hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA) or (phenyliodonio)sulfamate (PISA), have shown promise for the oxidative cyclization of o-alkenylbenzamides. nih.govresearchgate.net The strategic choice of solvent in these reactions can even control the chemoselectivity to yield different substituted products. nih.gov Exploring such conditions for the synthesis of this compound could lead to more sustainable and scalable production.
| Synthetic Method | Typical Catalyst/Reagent | Key Advantages | Challenges for Future Research |
|---|---|---|---|
| Transition-Metal Catalyzed C-H Annulation | Rh(III), Pd(II), Co(III) complexes | High atom economy, direct functionalization of simple precursors. organic-chemistry.org | Catalyst cost, removal of metal residues, functional group tolerance. |
| Hypervalent Iodine-Mediated Cyclization | PIDA, PISA | Metal-free, environmentally benign, mild reaction conditions. nih.gov | Stoichiometric use of reagents, optimizing regioselectivity. |
| [4+2] Annulation Reactions | Rh(III) catalysts | Redox-neutral process, direct assembly from N-alkoxybenzamides and alkynes. nih.gov | Limited substrate scope, synthesis of complex alkyne partners. |
Exploration of Novel and Undiscovered Biological Targets
The isoquinolinone scaffold is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. amerigoscientific.comresearchgate.net Derivatives have been identified as inhibitors of crucial cellular targets such as kinases, topoisomerase, and inhibitor of apoptosis proteins (IAPs). nih.govnih.govdovepress.com However, the specific biological profile of this compound remains largely unexplored.
A primary future direction is the systematic screening of this compound against diverse biological targets. Recent studies on 3-arylisoquinolinones have revealed that substitution patterns on the aryl ring dramatically influence biological activity. Specifically, meta-substitution can enhance antiproliferative activity by promoting interaction with the colchicine-binding site of tubulin, leading to microtubule destabilization. acs.org This finding strongly suggests that this compound could function as a potent antimitotic agent.
Beyond cancer, isoquinolinone derivatives have been investigated as inhibitors of enzymes relevant to other diseases. For example, some analogues act as inhibitors of histone deacetylases (HDACs) or Protein Kinase B (PKB), both of which are important targets in oncology and other therapeutic areas. nih.govresearchgate.net Future research should therefore involve broad-based screening of this compound in cell-based and biochemical assays to identify novel and unexpected biological activities.
| Potential Biological Target Class | Specific Examples | Reported Activity of Isoquinolinone Scaffold |
|---|---|---|
| Cytoskeletal Proteins | Tubulin | Antiproliferative via microtubule destabilization. acs.org |
| Protein Kinases | Protein Kinase B (PKB), HER2, JNK | Antitumor and anti-inflammatory activity. nih.govnih.gov |
| Apoptosis Regulators | Inhibitor of Apoptosis Proteins (IAPs) | Pro-apoptotic activity in ovarian cancer models. dovepress.com |
| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Antiproliferative activity in various tumor cell lines. researchgate.net |
| DNA-modifying Enzymes | Topoisomerase I | DNA damage and cytotoxicity in cancer cells. nih.gov |
Integration into Advanced Functional Materials
While the majority of research on isoquinolinones has been in medicinal chemistry, their inherent chemical and photophysical properties make them attractive candidates for materials science applications. amerigoscientific.com The rigid, aromatic structure of the isoquinoline (B145761) core suggests potential for use in organic electronics, sensors, and dyes. wikipedia.org A significant future challenge is to bridge the gap between the synthetic chemistry of these heterocyles and their application in functional materials.
The investigation of this compound and its derivatives for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes is a promising avenue. The electronic properties of the isoquinolinone system can be tuned by chemical modification, allowing for the rational design of materials with specific absorption and emission characteristics. The tolyl group, for example, can influence the solid-state packing and photophysical properties of the molecule.
Furthermore, isoquinoline-based polymers could lead to novel conductive or optical materials. amerigoscientific.com Research could focus on synthesizing monomers based on the this compound structure and subsequently polymerizing them to explore their properties. The nitrogen atom in the heterocycle also offers a site for coordination with metal ions, opening up possibilities for the development of novel chemosensors or catalysts.
Structure-Based Design Principles for Targeted Modulators
Rational, structure-based design is a powerful strategy for optimizing the interaction of a small molecule with its biological target. researchoutreach.org This approach relies on detailed structural information, typically from X-ray crystallography or computational modeling, to guide the synthesis of more potent and selective analogues. nih.govnih.gov For this compound, once a primary biological target is identified, structure-based design will be crucial for its development as a therapeutic lead or chemical probe.
Computational docking studies can predict how this compound binds to the active site of a target protein. For instance, modeling has shown that meta-substituted 3-arylisoquinolinones fit favorably into a subpocket of the colchicine-binding site on tubulin. acs.org Such models can be used to hypothesize modifications that would enhance binding affinity. For this compound, this could involve:
Modifying the tolyl group: Changing the position of the methyl group (ortho, para) or replacing it with other substituents (e.g., fluoro, methoxy) to probe interactions with hydrophobic or polar residues.
Substituting the isoquinolinone core: Adding functional groups at other positions (e.g., C4, C6, C7) to form additional hydrogen bonds or van der Waals contacts.
Derivatizing the N2-position: Introducing different groups at the nitrogen atom to explore vectors that extend into solvent-exposed regions or other pockets of the binding site.
This iterative process of design, synthesis, and biological evaluation is essential for transforming a preliminary hit compound into a highly optimized molecular modulator.
Addressing Synthetic and Methodological Limitations in Isoquinolinone Chemistry
Another significant challenge is the functional group tolerance of many synthetic methods. Highly functionalized or complex starting materials may not be compatible with the reaction conditions, limiting the diversity of accessible analogues. Developing milder and more robust synthetic protocols is therefore a priority.
Furthermore, many established procedures rely on expensive and toxic heavy metal catalysts, which is a barrier to sustainable and large-scale synthesis. mdpi.com While metal-free alternatives are emerging, they often require stoichiometric amounts of activating reagents. nih.gov A major goal for the field is the development of efficient and truly catalytic metal-free reactions for isoquinolinone synthesis. Overcoming these limitations is critical for fully realizing the potential of the this compound scaffold in both academic and industrial settings.
Expanding the Scope of Derivatization for Enhanced Academic Utility
To fully explore the chemical space around this compound and generate valuable tool compounds for chemical biology, it is essential to develop a broad range of derivatization strategies. Creating a library of analogues with systematic structural variations will enable comprehensive structure-activity relationship (SAR) studies and the development of probes for target identification and validation.
Key opportunities for derivatization include:
N-Alkylation/Arylation: The nitrogen at the 2-position is a versatile handle for introducing a wide variety of substituents, which can modulate solubility, cell permeability, and target engagement.
C4-Position Functionalization: The C4 position of the isoquinolinone core is often amenable to functionalization, such as arylation or halogenation, providing another vector for structural modification. organic-chemistry.org
Modification of the Tolyl Ring: The m-tolyl group can be further functionalized. For example, benzylic bromination of the methyl group could provide an entry point for a host of subsequent nucleophilic substitution reactions.
Substitution on the Benzo Ring: The aromatic part of the isoquinolinone scaffold can be modified using standard electrophilic aromatic substitution reactions, although controlling the regioselectivity can be challenging.
By systematically applying these derivatization strategies, a diverse library based on the this compound scaffold can be constructed, providing a rich resource for discovering molecules with novel functions and properties.
| Position on Scaffold | Potential Derivatization Reaction | Purpose/Utility |
|---|---|---|
| N2-Position | Alkylation, Acylation, Arylation | Modulate solubility, cell permeability; explore new binding interactions. |
| C4-Position | Palladium-catalyzed arylation, Halogenation | Introduce diversity for SAR studies; create handles for further coupling. organic-chemistry.org |
| m-Tolyl Methyl Group | Benzylic halogenation, Oxidation | Create a reactive handle for linking to other molecules or introducing polar groups. |
| Benzo Ring (C5-C8) | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Tune electronic properties of the scaffold; explore SAR at the core. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
